molecular formula C17H24N2O2S B4236424 ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate

ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate

Cat. No. B4236424
M. Wt: 320.5 g/mol
InChI Key: SXGYEAMFKAXKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate, commonly known as EDC or EDAC, is a chemical compound that has been widely used in scientific research for the past few decades. It is a versatile compound that has found applications in various fields such as biochemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of EDC involves the formation of an O-acylisourea intermediate, which then reacts with an amine or hydrazine to form an amide or hydrazide bond. The reaction is catalyzed by N-hydroxybenzotriazole (HOBt), which facilitates the formation of the O-acylisourea intermediate. EDC can also act as a dehydrating agent, promoting the formation of anhydrides from carboxylic acids.
Biochemical and Physiological Effects:
EDC has no known biochemical or physiological effects in vivo. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. EDC is not toxic at concentrations used in laboratory experiments.

Advantages and Limitations for Lab Experiments

EDC has several advantages for use in laboratory experiments. It is a mild and efficient coupling agent that can be used in a variety of reactions. It is also relatively inexpensive and easy to handle. However, EDC has some limitations. It is sensitive to moisture and must be stored in a dry environment. It can also be unstable in the presence of certain functional groups, such as alcohols and phenols.

Future Directions

There are several future directions for the use of EDC in scientific research. One area of interest is the development of new coupling agents that are more efficient and selective than EDC. Another area of interest is the use of EDC in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. EDC may also find applications in the development of new drug delivery systems, such as prodrugs and conjugates. Finally, the use of EDC in the synthesis of peptides and proteins may lead to the development of new therapeutics for a variety of diseases.
Conclusion:
In conclusion, EDC is a versatile compound that has found widespread use in scientific research. Its mild and efficient coupling properties make it an attractive choice for peptide synthesis and the preparation of polymeric materials. EDC has no known biochemical or physiological effects in vivo and is not toxic at concentrations used in laboratory experiments. While EDC has some limitations, its use in scientific research is likely to continue, and future directions for its use are numerous and promising.

Scientific Research Applications

EDC has been widely used in scientific research as a coupling agent for peptide synthesis. It is used to activate carboxylic acids for amide bond formation with amines or hydrazines. EDC is also used in the synthesis of esters, lactams, and thioesters. In addition to its use in peptide synthesis, EDC has been found to be useful in the preparation of polymeric materials, such as hydrogels, nanoparticles, and dendrimers.

properties

IUPAC Name

ethyl 1-[4-(dimethylamino)benzenecarbothioyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-4-21-17(20)14-9-11-19(12-10-14)16(22)13-5-7-15(8-6-13)18(2)3/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGYEAMFKAXKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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